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molecular formula C11H12O B8607147 (RS)-2-indan-2-yl-oxirane

(RS)-2-indan-2-yl-oxirane

Cat. No. B8607147
M. Wt: 160.21 g/mol
InChI Key: WVOKKJWKKTWVLB-UHFFFAOYSA-N
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Patent
US06451819B2

Procedure details

To a mixture containing NaH (9.8 mg, 0.2 mmol) and trimethylsulfoxoniumiodide (57.8 mg, 0.26 mmol) was added slowly DMSO (0.44 ml). After 30 minutes stirring at room temperature, a solution of indan-2-carbaldehyde (32 mg, 0.22 mmol) in DMSO (0.1 ml) was added. The reaction mixture was stirred 18 hours at room temperature and then quenched with H2O. The aqueous phase was extracted with ethylacetate, combined organic phases were dried over Na2SO4, filtered and concentrated. The residue was chromatographed over silica gel (hexane-ethylacetate 98:2) to provide (RS)-2-indan-2-yl-oxirane (9 mg, 26%) as a colorless oil, MS: m/e=160.0 (M+).
Name
Quantity
9.8 mg
Type
reactant
Reaction Step One
Quantity
57.8 mg
Type
reactant
Reaction Step One
Quantity
32 mg
Type
reactant
Reaction Step Two
Name
Quantity
0.1 mL
Type
solvent
Reaction Step Two
Name
Quantity
0.44 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[H-].[Na+].[I-].[CH3:4][S+](C)(C)=O.[CH2:9]1[C:17]2[C:12](=[CH:13][CH:14]=[CH:15][CH:16]=2)[CH2:11][CH:10]1[CH:18]=[O:19]>CS(C)=O>[CH2:11]1[C:12]2[C:17](=[CH:16][CH:15]=[CH:14][CH:13]=2)[CH2:9][CH:10]1[CH:18]1[CH2:4][O:19]1 |f:0.1,2.3|

Inputs

Step One
Name
Quantity
9.8 mg
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
57.8 mg
Type
reactant
Smiles
[I-].C[S+](=O)(C)C
Step Two
Name
Quantity
32 mg
Type
reactant
Smiles
C1C(CC2=CC=CC=C12)C=O
Name
Quantity
0.1 mL
Type
solvent
Smiles
CS(=O)C
Step Three
Name
Quantity
0.44 mL
Type
solvent
Smiles
CS(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After 30 minutes stirring at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The reaction mixture was stirred 18 hours at room temperature
Duration
18 h
CUSTOM
Type
CUSTOM
Details
quenched with H2O
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was extracted with ethylacetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
were dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was chromatographed over silica gel (hexane-ethylacetate 98:2)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C1C(CC2=CC=CC=C12)C1OC1
Measurements
Type Value Analysis
AMOUNT: MASS 9 mg
YIELD: PERCENTYIELD 26%
YIELD: CALCULATEDPERCENTYIELD 25.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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